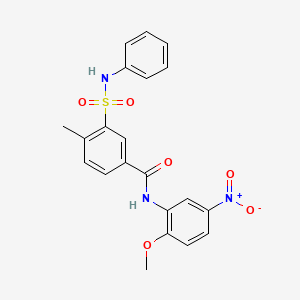
N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(phenylsulfamoyl)benzamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(phenylsulfamoyl)benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxy-substituted benzene ring, followed by sulfonamide formation and subsequent amide coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonamide formation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(phenylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to bind to active sites and modulate biological pathways, leading to its observed effects. Detailed studies using techniques like NMR spectroscopy and molecular docking simulations help elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-4-(methylsulfanyl)benzamide
- 4-isopropyl-N-(2-methoxy-5-nitrophenyl)benzamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(phenylsulfamoyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups, along with the phenylsulfamoyl and benzamide moieties, provide a versatile platform for further chemical modifications and applications.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-14-8-9-15(12-20(14)31(28,29)23-16-6-4-3-5-7-16)21(25)22-18-13-17(24(26)27)10-11-19(18)30-2/h3-13,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJATPJZUMDWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3598758.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3598771.png)

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3598791.png)
![4-(4-Bromophenyl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3598794.png)
![4-chloro-2-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B3598795.png)
![N-(4-bromophenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B3598814.png)


![methyl (5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B3598832.png)
![N-[4-(2,4-dimethylphenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3598837.png)
![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B3598845.png)
![N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide](/img/structure/B3598846.png)
